Advanced Profiling of tert-Butyl N-{5-aminospirohexan-1-yl}carbamate: Structural Dynamics and Bioisosteric Applications
Advanced Profiling of tert-Butyl N-{5-aminospirohexan-1-yl}carbamate: Structural Dynamics and Bioisosteric Applications
Advanced Profiling of tert-Butyl N-{5-aminospiro[1]hexan-1-yl}carbamate: Structural Dynamics and Bioisosteric Applications
Executive Summary
In the contemporary landscape of drug discovery, the strategic imperative to "escape from flatland" has driven the adoption of sp³-rich, conformationally restricted scaffolds. tert-Butyl N-{5-aminospiro[1]hexan-1-yl}carbamate (CAS: 1782526-21-9) represents a highly specialized, orthogonally protected diamine building block. By leveraging the unique geometric constraints of the spiro[1]hexane core, this compound serves as a non-classical bioisostere for traditional aliphatic diamines (such as piperazines and piperidines), offering improved metabolic stability, enhanced target selectivity, and a rigorously defined three-dimensional vector space [1].
Physicochemical & Structural Profiling
The core architecture of this molecule consists of a highly strained spiro[1]hexane system—a cyclobutane ring fused to a cyclopropane ring at a single shared carbon atom. The orthogonal protection strategy (a Boc-protected secondary amine at C1 and a free primary amine at C5) allows for precise, sequential functionalization.
Table 1: Quantitative and Structural Data Summary
| Property | Value |
| Chemical Name | tert-butyl N-{5-aminospiro[1]hexan-1-yl}carbamate |
| CAS Number | 1782526-21-9 |
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| Core Scaffold | Spiro[1]hexane (1,5-disubstituted) |
| Protection Strategy | Orthogonal (C1: Boc-carbamate, C5: Free primary amine) |
| Hazard Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Dam. 1 (H318) [2] |
Mechanistic Rationale for Bioisosteric Replacement
The integration of spirocyclic diamines into lead optimization workflows is not merely a structural novelty; it is grounded in rigorous thermodynamic and pharmacokinetic causality [3].
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Conformational Entropy: Flexible aliphatic chains and unconstrained rings lose significant conformational entropy upon binding to a target protein. The spiro[1]hexane core pre-organizes the exit vectors of the two amines. By locking the molecule into a rigid 3D conformation, the entropic penalty of target engagement is drastically minimized.
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Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the α-carbons adjacent to nitrogen atoms in flat, flexible heterocycles. The high ring strain and elevated sp³ character (Fsp³) of the spiro[1]hexane system sterically shield the core and alter the electronic properties of the amines, significantly reducing oxidative liabilities [1].
Caption: Logical workflow of bioisosteric replacement utilizing the spiro[1]hexane scaffold.
Experimental Protocols: Self-Validating Systems
To effectively utilize tert-butyl N-{5-aminospiro[1]hexan-1-yl}carbamate, researchers must navigate the steric hindrance inherent to the spirocyclic core. The following protocols are engineered with built-in causality and in-process controls to ensure high-fidelity synthesis.
Protocol 1: C5-Amine Functionalization (Amide Coupling)
Objective: Couple a carboxylic acid to the sterically encumbered C5 primary amine. Causality: Because the spirocyclic core imposes significant steric bulk, standard coupling agents (e.g., EDC/HOBt) often suffer from slow kinetics, leading to potential epimerization of the acid or low yields. HATU is mandated here for its superior reactivity in hindered systems.
Step-by-Step Methodology:
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Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Reasoning: DIPEA acts as a sterically hindered, non-nucleophilic base to activate the carboxylic acid without competing for the coupling agent.
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Pre-formation: Stir the mixture for 15 minutes at room temperature to ensure complete formation of the active ester intermediate.
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Coupling: Add tert-butyl N-{5-aminospiro[1]hexan-1-yl}carbamate (1.0 eq) to the solution.
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Validation: Stir for 4–12 hours. Monitor reaction progression strictly via LC-MS to confirm the disappearance of the starting mass (m/z 213.16 [M+H]⁺).
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Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: C1-Amine Unmasking (Boc Deprotection)
Objective: Remove the tert-butyloxycarbonyl (Boc) group to expose the C1 amine for subsequent derivatization. Causality: While spiro[1]hexanes are surprisingly robust, highly strained cyclopropanes can occasionally undergo ring-opening side reactions under prolonged exposure to neat, strong acids. A diluted TFA approach with strict temperature control is employed to preserve the integrity of the spirocycle.
Step-by-Step Methodology:
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Preparation: Dissolve the purified intermediate from Protocol 1 in anhydrous DCM (0.1 M).
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Thermal Control: Cool the reaction flask to 0 °C using an ice bath.
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Acid Addition: Add Trifluoroacetic acid (TFA) dropwise to achieve a final 1:4 TFA:DCM volumetric ratio. Reasoning: Dropwise addition at 0 °C mitigates the exothermic nature of the cleavage, protecting the strained spirocycle from thermal degradation.
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Cleavage: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
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Isolation: Concentrate the mixture under a stream of nitrogen or reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding the TFA salt of the free C1-amine.
Caption: Step-by-step synthetic workflow for orthogonal functionalization of the diamine.
Safety, Handling, and Regulatory Data
Due to the presence of the primary amine and the specific physicochemical nature of the spirocycle, this compound requires stringent laboratory safety protocols. It is classified under GHS as causing Acute Toxicity (Oral, Dermal, Inhalation - H302/H312/H332), Skin Irritation (H315), and Serious Eye Damage (H318) [2]. Furthermore, it may cause specific target organ toxicity via single exposure (STOT SE 3 - H336). Personnel must handle the material within a certified fume hood utilizing appropriate PPE (nitrile gloves, safety goggles, and lab coat).
References
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[1]hexanes and spiro[3.3]heptanes. RSC Publishing. 2
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tert-butyl N-{5-aminospiro[1]hexan-1-yl}carbamate Chemical Substance Information. NextSDS. 3
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Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[1]hexanes. ChemRxiv. 1
